molecular formula C13H9BrINO B2944992 4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol CAS No. 202130-69-6

4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol

Cat. No.: B2944992
CAS No.: 202130-69-6
M. Wt: 402.029
InChI Key: YMIROWRIICBWFR-LZYBPNLTSA-N
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Description

4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol is an organic compound with the molecular formula C₁₃H₉BrINO. It is characterized by the presence of both bromine and iodine atoms attached to a phenolic structure, making it a compound of interest in various chemical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol typically involves a multi-step process. One common method includes the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-iodoaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol
  • 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}phenol
  • 4-Bromo-2-{[(4-methylphenyl)imino]methyl}phenol

Uniqueness

4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens provides distinct electronic and steric properties compared to its analogs .

Properties

IUPAC Name

4-bromo-2-[(4-iodophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrINO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIROWRIICBWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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